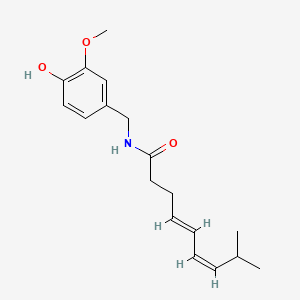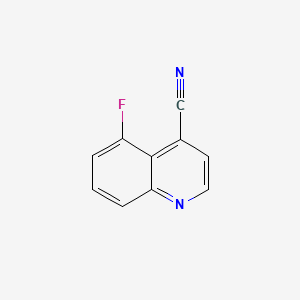
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate is an organic compound with the molecular formula C8H6BrF3O4S. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a bromine atom, and the hydrogen atom at the ortho position is replaced by a methoxy group. The trifluoromethanesulfonate group is attached to the phenyl ring, making it a versatile compound in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 4-bromo-2-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the phenyl ring can direct electrophilic aromatic substitution reactions to specific positions on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used. The reactions are usually performed in solvents like toluene or ethanol.
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenyl derivatives, depending on the nucleophile used.
Cross-Coupling Reactions: The products are biaryl compounds or other carbon-carbon bonded structures.
Electrophilic Aromatic Substitution: The products are typically brominated, nitrated, or sulfonated phenyl derivatives.
科学的研究の応用
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of (4-bromo-2-methoxyphenyl) trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. The bromine and methoxy groups also influence the reactivity of the compound by directing reactions to specific positions on the ring.
類似化合物との比較
Similar Compounds
- 4-methoxyphenyl trifluoromethanesulfonate
- 2-methoxyphenyl trifluoromethanesulfonate
- 4-bromo-2-methylphenyl trifluoromethanesulfonate
Uniqueness
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which provide specific electronic and steric effects. These effects influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C8H6BrF3O4S |
|---|---|
分子量 |
335.10 g/mol |
IUPAC名 |
(4-bromo-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6BrF3O4S/c1-15-7-4-5(9)2-3-6(7)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChIキー |
DJYXFUAYEUFKMA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)

![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)


![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)

